molecular formula C11H13N3O2S B11768668 N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide

N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide

Cat. No.: B11768668
M. Wt: 251.31 g/mol
InChI Key: HRUJJTVDTWNCSS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide is an organic compound with the molecular formula C11H13N3O2S It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide typically involves the reaction of N,N-dimethylformamide with isocyanates to form N,N-dimethylimidazole. This intermediate is then subjected to sulfonation to yield the final product . The reaction conditions often include the use of solvents such as methanol or chloroform and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. Its sulfonamide group is known to interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity compared to other similar compounds. Additionally, its sulfonamide group provides unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N,N-dimethyl-2-phenylimidazole-1-sulfonamide

InChI

InChI=1S/C11H13N3O2S/c1-13(2)17(15,16)14-9-8-12-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

HRUJJTVDTWNCSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1C2=CC=CC=C2

Origin of Product

United States

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